molecular formula C18H31N5O2 B5550515 ({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine

({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine

Cat. No.: B5550515
M. Wt: 349.5 g/mol
InChI Key: GZRGQRXFUFCMPH-UHFFFAOYSA-N
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Description

({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine is a useful research compound. Its molecular formula is C18H31N5O2 and its molecular weight is 349.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.24777525 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Activities

El‐Borai et al. (2013) explored the microwave-assisted synthesis of pyrazolopyridines, including derivatives of dimethylamine compounds, to study their antioxidant, antitumor, and antimicrobial activities. The study found that certain derivatives exhibited significant activity against liver and breast cell lines and showed notable antibacterial and antifungal properties (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Regioselective and Regiospecific Reactions

Didenko et al. (2010) investigated the selectivity of reactions involving ethyl 4-[(E)-2(dimethylamino)vinyl]pyrazolo[5,1-c]-[1,2,4]triazino-3-ylcarboxylates with hydrazine in various solvents. This study highlighted the regioselective cyclization and formation of fused 1,2-diazepines in specific conditions, showing the potential of dimethylamine derivatives in organic synthesis (Didenko, Potapov, Ledeneva, Shikhaliev, & Konyushko, 2010).

Reaction Mechanism Studies

Ledenyova et al. (2018) conducted a study on the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea. This research provided insights into the ANRORC rearrangement and N-formylation reactions, adding valuable knowledge to the field of heterocyclic chemistry and the potential uses of triazine derivatives in various applications (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).

CNS Agent Potential

Lemke et al. (1978) synthesized a series of 4-(1-methyl-4-piperidyl)-4-hydroxyindeno[1,2-c-]pyrazoles, assessing their potential as CNS agents. This study is significant as it evaluated the biological activity of these compounds, including derivatives of dimethylamine, in mouse models (Lemke, Cramer, & Shanmugam, 1978).

Mechanism of Action

Without specific information on the compound, it’s difficult to predict its mechanism of action. It could potentially exhibit biological activity due to the presence of the 1,2,4-triazole ring, which is a moiety found in many biologically active compounds .

Future Directions

The potential applications of this compound would depend on its specific properties and biological activity. Compounds containing 1,2,4-triazole rings are of interest in medicinal chemistry due to their wide range of biological activities .

Properties

IUPAC Name

[4-[5-[(dimethylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O2/c1-4-23-16(13-21(2)3)19-20-17(23)14-5-9-22(10-6-14)18(24)15-7-11-25-12-8-15/h14-15H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRGQRXFUFCMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1C2CCN(CC2)C(=O)C3CCOCC3)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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